molecular formula C19H21NO3 B352964 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-25-3

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B352964
CAS No.: 609335-25-3
M. Wt: 311.4g/mol
InChI Key: ALWHABGQDOZDSX-UHFFFAOYSA-N
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Description

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazole ring, which is a heterocyclic aromatic organic compound, fused with a phenoxyethyl group containing a tert-butyl substituent. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide in the presence of a base.

    tert-Butyl Substitution: The tert-butyl group is introduced through Friedel-Crafts alkylation, where tert-butyl chloride reacts with the phenol derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, bases (e.g., sodium hydroxide), Lewis acids (e.g., aluminum chloride)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)ethyl acetate: Similar structure with an acetate group instead of the benzoxazole ring.

    2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate: Contains a methacrylate group, used in polymer synthesis.

    2-(4-tert-butylphenoxy)ethyl N-(3-ethylphenyl)carbamate: Features a carbamate group, used in various chemical applications.

Uniqueness

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is unique due to the presence of the benzoxazole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.

Properties

IUPAC Name

3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-19(2,3)14-8-10-15(11-9-14)22-13-12-20-16-6-4-5-7-17(16)23-18(20)21/h4-11H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWHABGQDOZDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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